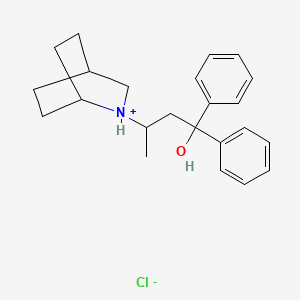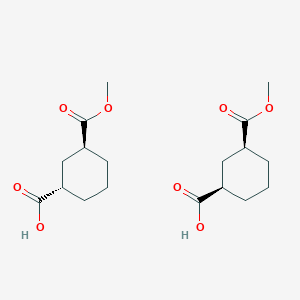
cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid is an organic compound with the molecular formula C18H28O8. It is a derivative of cyclohexane, featuring both carbomethoxy and carboxylic acid functional groups. This compound exists in two geometric isomers: cis and trans, which differ in the spatial arrangement of the substituents around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid typically involves the esterification of cyclohexane-1,3-dicarboxylic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process can be summarized as follows:
Esterification: Cyclohexane-1,3-dicarboxylic acid reacts with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the ester.
Purification: The resulting product is purified through recrystallization or chromatography to separate the cis and trans isomers.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester and carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Amides, esters, thioesters
Scientific Research Applications
Cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic agents.
Industry: It is utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dicarboxylic acid: The parent compound from which cis/trans-3-Carbomethoxycyclohexane-1-carboxylic acid is derived.
Cyclohexane-1,2-dicarboxylic acid: A similar compound with carboxylic acid groups at different positions on the cyclohexane ring.
Cyclohexane-1,4-dicarboxylic acid: Another isomer with carboxylic acid groups at the 1 and 4 positions.
Uniqueness
This compound is unique due to the presence of both carbomethoxy and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. The geometric isomerism (cis and trans forms) further adds to its versatility in chemical synthesis and research.
Properties
Molecular Formula |
C18H28O8 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(1R,3S)-3-methoxycarbonylcyclohexane-1-carboxylic acid;(1S,3S)-3-methoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/2C9H14O4/c2*1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2*6-7H,2-5H2,1H3,(H,10,11)/t6-,7+;6-,7-/m10/s1 |
InChI Key |
LWBWWOINELGJDC-NQGSATLHSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@H](C1)C(=O)O.COC(=O)[C@H]1CCC[C@@H](C1)C(=O)O |
Canonical SMILES |
COC(=O)C1CCCC(C1)C(=O)O.COC(=O)C1CCCC(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


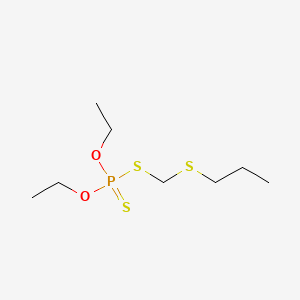

![(4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B13734333.png)
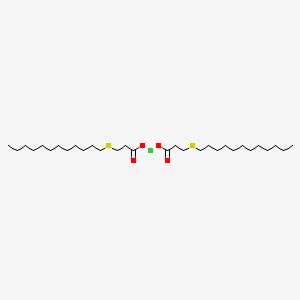
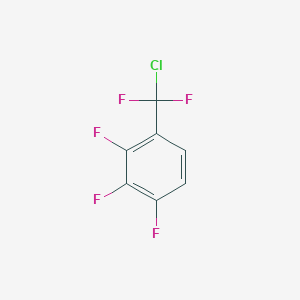

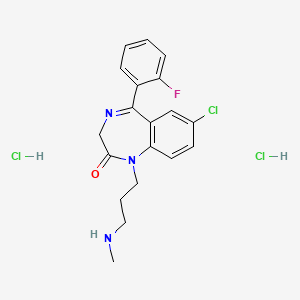
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13734368.png)
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13734382.png)
![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)

